3-Isopropoxypropanenitrile
Overview
Description
3-Isopropoxypropanenitrile is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide information on related compounds and reactions that can help infer some aspects of 3-isopropoxypropanenitrile's chemistry. For instance, 3-hydroxypropanenitrile is mentioned as a compound with potential as a building block in organic synthesis and high-performance polymers, suggesting that derivatives like 3-isopropoxypropanenitrile might also possess useful chemical properties .
Synthesis Analysis
The synthesis of related compounds, such as 3-hydroxypropanenitrile, has been explored through eco-sustainable processes, which indicates that similar green approaches might be applicable to the synthesis of 3-isopropoxypropanenitrile . Additionally, the use of 3-hydroxypropanaminium acetate as a catalyst in the synthesis of other nitrile derivatives suggests that it could potentially be used in the synthesis of 3-isopropoxypropanenitrile as well .
Molecular Structure Analysis
The molecular structure of 3-hydroxypropanenitrile has been studied, revealing four different conformations and a gauche arrangement with a weak intramolecular hydrogen bond, which could be relevant when considering the structure of 3-isopropoxypropanenitrile . The presence of the isopropoxy group in 3-isopropoxypropanenitrile would likely influence its conformation and could affect the intramolecular interactions within the molecule.
Chemical Reactions Analysis
While 3-isopropoxypropanenitrile itself is not discussed, the reaction of isopropanol vapor with Hg 6(3P1) atoms in the presence of nitric oxide, which leads to the production of isopropoxy radicals, provides insight into the reactivity of isopropoxy groups . This information could be extrapolated to predict the reactivity of 3-isopropoxypropanenitrile in the presence of certain reagents or under specific conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-hydroxypropanenitrile, such as its enthalpy of formation and vaporization, have been experimentally determined and supported by computational calculations . These properties are crucial for understanding the behavior of the compound under various conditions and could be used as a reference point for estimating the properties of 3-isopropoxypropanenitrile. However, without direct studies on 3-isopropoxypropanenitrile, these properties remain speculative.
Scientific Research Applications
Kinetics of Reactions with Isopropoxy Radicals : Balla, Nelson, and McDonald (1985) studied the kinetics of reactions of isopropoxy radicals with NO, NO2, and O2. They measured rate constants for these reactions under different pressures and temperatures, providing insights into the behavior of isopropoxy radicals in atmospheric and combustion processes (Balla, Nelson, & Mcdonald, 1985).
Molecular Beam Epitaxy Growth of Nitrides : Wang and Yoshikawa (2004) discussed the growth of III-nitrides using molecular beam epitaxy, a process that may involve compounds like 3-Isopropoxypropanenitrile. This method is vital for developing light-emitting diodes, laser diodes, and other semiconductor devices (Wang & Yoshikawa, 2004).
Photocatalysis with Graphitic Carbon Nitride : Ong et al. (2016) explored graphitic carbon nitride (g-C3N4)-based photocatalysts for environmental remediation and solar energy conversion. This work implicates the role of nitrogen-containing compounds, potentially including 3-Isopropoxypropanenitrile, in developing effective photocatalysts (Ong et al., 2016).
Reductive Coupling in Organic Synthesis : Geary, Leung, and Krische (2012) investigated the ruthenium-catalyzed reductive coupling of enynes and aldehydes, where isopropoxy-substituted enynes were used. This study highlights the application of such compounds in advanced organic synthesis methods (Geary, Leung, & Krische, 2012).
Bio-production of 3-Hydroxypropanoic Acid : Jers et al. (2019) discussed the production of 3-hydroxypropanoic acid from glycerol by metabolically engineered bacteria. The study provides insight into the biosynthetic pathways and engineering strategies for producing valuable chemicals, which might involve derivatives of 3-Isopropoxypropanenitrile (Jers et al., 2019).
Isopropanol Production with Engineered Bacteria : Grousseau et al. (2014) demonstrated the production of isopropanol using engineered Cupriavidus necator, highlighting the potential of bioengineering in creating pathways for the production of chemicals related to isopropanol, which is structurally similar to 3-Isopropoxypropanenitrile (Grousseau et al., 2014).
Neuronal Culture Patterning : Nam, Branch, and Wheeler (2005) reported using (3-glycidoxypropyl) trimethoxysilane for patterning neuronal cultures, a process that might utilize related compounds like 3-Isopropoxypropanenitrile for surface modification (Nam, Branch, & Wheeler, 2005).
Thermochemical Study of 3-Hydroxypropanenitrile : Roux et al. (2007) conducted a thermochemical study of 3-hydroxypropanenitrile, providing insights into the enthalpy of formation and molecular structure, which could be relevant to understanding the properties of related compounds like 3-Isopropoxypropanenitrile (Roux et al., 2007).
Safety And Hazards
properties
IUPAC Name |
3-propan-2-yloxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)8-5-3-4-7/h6H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSYXLRQGIFLFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059388 | |
Record name | Propanenitrile, 3-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxypropanenitrile | |
CAS RN |
110-47-4 | |
Record name | 3-(1-Methylethoxy)propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isopropoxypropiononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanenitrile, 3-(1-methylethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanenitrile, 3-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-isopropoxypropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-ISOPROPOXYPROPIONONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ9G6S48X9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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